Technical Deep Dive: 1-(4-Chlorophenyl)butan-1-ol (CAS 13856-86-5)
Technical Deep Dive: 1-(4-Chlorophenyl)butan-1-ol (CAS 13856-86-5)
This guide serves as a technical deep dive into 1-(4-Chlorophenyl)butan-1-ol , a critical chiral building block in the synthesis of pharmaceutical intermediates, particularly for CNS-active agents and agrochemicals.[1]
[1]
Chemical Identity & Core Profile[1][2][3]
1-(4-Chlorophenyl)butan-1-ol is a secondary benzylic alcohol characterized by a 4-chlorophenyl moiety attached to a butyl chain.[1] It serves as a versatile electrophile precursor (via activation of the hydroxyl group) or a chiral scaffold for asymmetric synthesis.
| Property | Data |
| CAS Number | 13856-86-5 |
| IUPAC Name | 1-(4-Chlorophenyl)butan-1-ol |
| Synonyms | |
| Molecular Formula | C |
| Molecular Weight | 184.66 g/mol |
| Appearance | Colorless to pale yellow liquid (viscous) |
| Boiling Point | ~265–270 °C (Predicted); ~140 °C at 15 mmHg |
| Chirality | Contains 1 stereocenter (C1).[1][2] Available as Racemate, (R)-, or (S)-enantiomers.[1][3] |
Synthetic Pathways & Methodologies[1][3][4]
The synthesis of 1-(4-Chlorophenyl)butan-1-ol is primarily achieved through two distinct mechanisms: Nucleophilic Addition (Grignard) and Carbonyl Reduction .[1] The choice of method depends on the availability of starting materials and the requirement for stereocontrol.
Method A: Grignard Addition (C-C Bond Formation)
This method is preferred when constructing the carbon skeleton from smaller fragments.[1] It involves the addition of a propyl nucleophile to an activated aldehyde.
-
Reagents: 4-Chlorobenzaldehyde, n-Propylmagnesium bromide (Grignard Reagent).[1]
-
Solvent: Anhydrous Diethyl Ether (
) or Tetrahydrofuran (THF).[1][3] -
Mechanism: Nucleophilic attack of the propyl carbanion on the electrophilic carbonyl carbon.
Protocol:
-
Preparation of Grignard: React n-propyl bromide with Magnesium turnings in anhydrous THF under
atmosphere to generate n-Propylmagnesium bromide. Iodine ( ) may be used as an initiator.[1] -
Addition: Cool the Grignard solution to 0°C. Add 4-Chlorobenzaldehyde dropwise over 30 minutes.
-
Reflux: Allow the mixture to warm to Room Temperature (RT) and reflux for 2 hours to ensure completion.
-
Quench: Pour the reaction mixture into ice-cold dilute HCl/saturated
solution to protonate the alkoxide intermediate. -
Isolation: Extract with Ethyl Acetate, dry over
, and concentrate in vacuo.
Method B: Ketone Reduction (Functional Group Transformation)
This method is ideal for scale-up when the ketone precursor (4'-Chlorobutyrophenone) is commercially available.[1] It allows for facile access to enantiomerically enriched products via Asymmetric Transfer Hydrogenation (ATH).[1]
-
Precursor: 1-(4-Chlorophenyl)butan-1-one (4'-Chlorobutyrophenone, CAS 4981-63-9).[1]
-
Reducing Agent: Sodium Borohydride (
) for racemic; Noyori Catalyst for chiral.[1] -
Solvent: Methanol (MeOH) or Ethanol (EtOH).[1]
Protocol (Racemic Reduction):
-
Dissolution: Dissolve 4'-Chlorobutyrophenone (1.0 eq) in Methanol (10 volumes).
-
Reduction: Cool to 0°C. Add
(0.6 eq) portion-wise to control hydrogen evolution. -
Reaction: Stir at 0°C for 1 hour, then warm to RT. Monitor consumption of ketone by TLC.[1]
-
Workup: Quench with Acetone (to destroy excess hydride), then remove solvent.[1] Partition residue between water and Dichloromethane (DCM).[1]
Visualization of Synthetic Logic
Caption: Dual synthetic pathways for CAS 13856-86-5: C-C bond formation vs. Carbonyl reduction.
Pharmaceutical Applications & Utility
1-(4-Chlorophenyl)butan-1-ol is a "privileged structure" intermediate.[1] Its utility lies in its ability to introduce the 4-chlorobenzyl motif, a pharmacophore common in antihistamines and antipsychotics, while providing a lipophilic butyl chain that modulates blood-brain barrier (BBB) penetration.
Precursor for Alkylating Agents
The hydroxyl group is rarely the final functionality. It is typically converted to a chloride (using Thionyl Chloride,
-
Downstream Targets: Piperazine or piperidine derivatives used in histamine H1-receptor antagonists.[1]
-
Mechanism:
displacement of the activated alcohol by a secondary amine.
Chiral Building Block
The (S)-enantiomer of this alcohol is a key intermediate in the synthesis of agrochemical fungicides (e.g., triazole derivatives) and potentially for Baclofen analogs (though Baclofen itself is a 3-substituted butanoic acid, the 1-substituted alcohol provides a route to isomeric scaffolds).
Metabolite Standards
In drug metabolism and pharmacokinetics (DMPK) studies, this alcohol often appears as a reduced metabolite of Butyrophenone antipsychotics (e.g., analogs of Haloperidol where the fluorine is substituted or the chain length varies). Synthesizing the authentic standard is crucial for metabolite identification in toxicity studies.
Safety & Handling (GHS Standards)
Signal Word: WARNING
| Hazard Class | Code | Statement |
| Acute Toxicity | H302 | Harmful if swallowed.[1] |
| Skin Irritation | H315 | Causes skin irritation.[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1] |
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.
-
Ventilation: All operations involving
activation or Grignard synthesis must be performed in a fume hood. -
Storage: Store in a cool, dry place under inert gas (Argon) if possible, as benzylic alcohols can slowly oxidize to ketones upon prolonged air exposure.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 117166, 1-(4-Chlorophenyl)butan-1-ol. Retrieved from [Link]
-
Organic Chemistry Portal. Reduction of Carbonyl Compounds: Methodologies and Catalysts. Retrieved from [Link]
